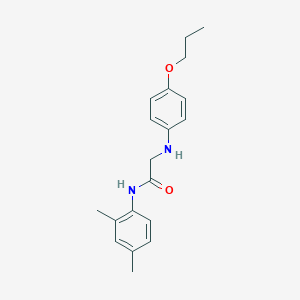![molecular formula C20H14F6N2O2 B284891 Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a quinoline derivative that contains a trifluoromethyl group, which makes it highly lipophilic and enhances its biological activity.
Wirkmechanismus
The mechanism of action of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate is complex and involves multiple pathways. In the case of metal ion detection, this molecule binds to copper ions through coordination bonds, which leads to a conformational change and subsequent fluorescence emission. In the case of cancer treatment, this compound induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In the case of metal ion detection, this molecule has high selectivity and sensitivity towards copper ions, making it a useful tool for studying copper homeostasis in cells. In the case of cancer treatment, this compound has been shown to induce apoptosis in cancer cells without affecting normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate in lab experiments include its high selectivity and sensitivity towards copper ions, its ability to induce apoptosis in cancer cells, and its potential as a fluorescent probe for imaging applications. However, the limitations of using this molecule include its high lipophilicity, which can affect its solubility in aqueous solutions, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate. One area of interest is the development of new metal ion sensors and imaging agents based on this molecule. Another area of research is the optimization of the synthesis method to produce higher yields and purity of this compound. Additionally, the potential of this molecule as a cancer therapy adjuvant and its mechanism of action need to be further investigated.
Synthesemethoden
The synthesis of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with trifluoroacetic acid to form the corresponding trifluoroacetate. This intermediate is then converted into 3-(trifluoromethyl)aniline, which is further reacted with 8-chloro-4-(ethoxycarbonyl)quinoline to yield the desired product. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This molecule has been shown to selectively bind to copper ions and emit strong fluorescence, making it a promising candidate for the development of new sensors and imaging agents.
In addition, this compound has also been investigated for its anticancer properties. Studies have shown that this molecule can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Furthermore, it has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant for cancer treatment.
Eigenschaften
Molekularformel |
C20H14F6N2O2 |
|---|---|
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H14F6N2O2/c1-2-30-18(29)14-10-27-17-13(7-4-8-15(17)20(24,25)26)16(14)28-12-6-3-5-11(9-12)19(21,22)23/h3-10H,2H2,1H3,(H,27,28) |
InChI-Schlüssel |
ROFAKCVCRYQKOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC=C2C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)
![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)
![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)



![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)
